molecular formula C₁₆H₂₂O₅ B1146632 1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester CAS No. 82975-96-0

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester

Cat. No.: B1146632
CAS No.: 82975-96-0
M. Wt: 294.34
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Description

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester (6-OH-MEHP) is a significant secondary metabolite of di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer . This compound is primarily used in research settings as a specific and sensitive biomarker to assess human exposure to DEHP . The analysis of this metabolite, typically performed via advanced techniques like HPLC-ESI-MS on urine samples, provides a more accurate reflection of internal DEHP exposure compared to measuring its primary metabolite alone . Research has demonstrated that quantifying this metabolite is valuable in environmental health and toxicology studies, particularly those investigating the impact of endocrine-disrupting chemicals. For instance, studies have explored potential associations between the levels of such metabolites and neurodevelopmental outcomes . This high-purity compound is intended for use as an analytical standard for the calibration of equipment and quantitative analysis in method development and biomonitoring studies. This product is designated for research use only and is not intended for diagnostic or therapeutic procedures. It must not be used for any human or veterinary applications.

Properties

IUPAC Name

2-(2-ethyl-6-hydroxyhexoxy)carbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-2-12(7-5-6-10-17)11-21-16(20)14-9-4-3-8-13(14)15(18)19/h3-4,8-9,12,17H,2,5-7,10-11H2,1H3,(H,18,19)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOICBHTCMIFJZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCCO)COC(=O)C1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This two-stage method begins with mono(2-ethyl-5-hexenyl) phthalate, which undergoes hydroboration with diborane (B₂H₆) in tetrahydrofuran (THF) at 0–20°C. The intermediate organoborane is subsequently oxidized using sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) at 50°C for 1 hour, yielding the target monoester with a hydroxyl group at the 6-position.

Key Reaction Parameters

ParameterStage 1Stage 2
Temperature0–20°C50°C
ReagentsDiborane (THF)NaOH, H₂O₂ (THF)
TimeNot specified1 hour
Yield89%

Advantages and Limitations

The method’s high yield is attributed to the regioselectivity of hydroboration, which preferentially adds boron to the less substituted carbon of the alkene. However, diborane’s pyrophoric nature necessitates specialized handling, limiting its industrial applicability.

Acid-Catalyzed Esterification with Continuous Extraction

Process Description

Adapted from monoester synthesis techniques, this approach employs sulfuric acid (H₂SO₄) as a catalyst in an aqueous ethanol system. The monoester is continuously extracted using cyclohexane to shift equilibrium toward product formation, preventing diester byproducts.

Example Reaction Setup

  • Substrates : Phthalic anhydride + 2-ethyl-6-hydroxyhexanol

  • Catalyst : 0.2–1 wt% H₂SO₄ relative to substrates

  • Solvent : Cyclohexane (reflux)

  • Yield : ~64% (extrapolated from analogous reactions)

Optimization Strategies

  • Solvent Selection : Nonpolar solvents (e.g., cyclohexane, toluene) enhance monoester solubility, improving extraction efficiency.

  • Water Content : >50% water by mole suppresses diester formation by hydrolyzing reactive intermediates.

Stepwise Temperature-Controlled Esterification

Two-Stage Esterification Protocol

Derived from dimethyl phthalate production, this method involves:

  • Monoester Formation : Phthalic anhydride reacts with excess alcohol (2-ethyl-6-hydroxyhexanol) at 115°C without a catalyst.

  • Byproduct Removal : Water is removed via azeotropic distillation to drive the reaction forward.

Critical Parameters

ParameterValue
Molar Ratio (Alcohol:Anhydride)1.5:1
Reaction Temperature145–150°C
Catalyst (Stage 2)H₂SO₄ (0.2–1 wt%)

Yield and Purity Considerations

Titration of reaction acidity (<2 mg KOH/g) ensures completion. While diester formation is minimized via excess alcohol, yields are lower (~66% theoretical) compared to hydroboration methods.

Comparative Analysis of Methodologies

Performance Metrics

MethodYieldScalabilitySafety Concerns
Hydroboration-Oxidation89%LaboratoryDiborane handling
Continuous Extraction64%IndustrialSolvent recovery
Stepwise Esterification66%Pilot-scaleHigh-temperature ops

Byproduct Management

  • Hydroboration : Minimal byproducts due to stereochemical control.

  • Continuous Extraction : Cyclohexane reusability reduces waste.

  • Stepwise Method : Requires neutralization (e.g., 4–6% NaOH) post-reaction.

Industrial-Scale Production Considerations

Equipment Design

  • Continuous Extraction : Requires reflux condensers and phase-separating apparatus.

  • Large-Scale Reactors : Glass-lined steel reactors resist sulfuric acid corrosion.

Cost Analysis

ComponentCost Driver
CatalystsH₂SO₄ vs. Diborane
Solvent RecoveryCyclohexane recycling
Energy ConsumptionHigh-temperature steps

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Utilized in the manufacturing of various consumer products, including cosmetics, personal care products, and packaging materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester involves its interaction with cellular components. As a plasticizer, it can integrate into polymer matrices, altering their physical properties. In biological systems, it may interact with hormone receptors, potentially disrupting normal hormonal functions. The exact molecular targets and pathways involved are still under investigation, but its effects on endocrine signaling pathways are of particular interest.

Comparison with Similar Compounds

Antimicrobial and Anti-Biofilm Activity

  • Diisooctyl ester: Exhibits anti-quorum sensing and anti-biofilm effects against Pseudomonas aeruginosa but lacks direct antibacterial activity .
  • Mono(2-ethylhexyl) ester: Shows antibacterial activity against Escherichia coli and Staphylococcus aureus , while its soil application enhances nitrogen and phosphorus availability .
  • Hydroxylated analogs (e.g., target compound) : The hydroxyl group may enhance interactions with microbial membranes or enzymes, though empirical data are lacking.

Ecological Interactions

  • Diisooctyl ester (A) and mono(2-ethylhexyl) ester (B): In soil studies, both compounds altered bacterial community composition. Diisooctyl ester promoted Rubrobacter and Nitrosococcus, while mono(2-ethylhexyl) ester increased Sphingomonas, suggesting chain length and substitution influence microbial selectivity .
  • DEHP : Persists in waste plastics and sediments, acting as a priority pollutant due to its endocrine-disrupting effects .

Physicochemical Properties

  • Short-chain diesters (e.g., dimethyl ester) : Rapid hydrolysis in the environment but may transiently inhibit soil nitrification .

Regulatory and Industrial Relevance

  • DEHP and DINP : Restricted under REACH and OEKO-TEX® due to toxicity concerns .
  • Hydroxylated phthalates: Not yet regulated, but their polar nature may reduce environmental persistence, warranting further toxicological evaluation .

Biological Activity

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester, commonly known as mono(2-ethyl-6-hydroxyhexyl) phthalate (MEHHP), is a phthalate ester derived from phthalic acid. It is primarily used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. Understanding its biological activity is crucial due to its widespread use and potential health implications.

  • Molecular Formula : C16H22O4
  • Molecular Weight : 278.34 g/mol
  • CAS Number : 4376-20-9

Biological Activity Overview

The biological activity of MEHHP has been studied extensively due to its structural similarity to other phthalates, particularly di(2-ethylhexyl) phthalate (DEHP). Key areas of investigation include endocrine disruption, reproductive toxicity, and carcinogenic potential.

Endocrine Disruption

Research indicates that MEHHP can act as an endocrine disruptor. Studies have shown that phthalates can interfere with hormone signaling pathways, leading to adverse effects on reproductive health. For instance, exposure to MEHHP has been linked to alterations in testosterone levels and impacts on fetal development in animal models .

Reproductive Toxicity

MEHHP has demonstrated reproductive toxicity in several studies. A notable study highlighted the compound's effects on male reproductive organs in rodent models, showing reduced sperm counts and altered testicular function following chronic exposure . The mechanism of action appears to involve peroxisome proliferation and oxidative stress, which can lead to cellular damage in reproductive tissues .

Carcinogenic Potential

Case Studies

  • Rodent Studies : In a study examining the long-term effects of MEHHP on rats, researchers observed significant liver damage and tumor formation after exposure to high doses over a prolonged period. The findings suggested that MEHHP could potentially induce carcinogenic effects similar to those seen with DEHP .
  • Human Exposure Assessment : A demographic assessment conducted on human populations revealed detectable levels of MEHHP in urine samples across various demographics, indicating widespread exposure. This study emphasized the need for further investigation into the health implications associated with chronic exposure to this compound .

Data Table: Biological Effects of MEHHP

Study Type Findings Reference
Rodent Toxicity StudyLiver tumors and reproductive organ damage
Human Exposure StudyUbiquitous urinary detection in populations
Endocrine DisruptionAltered hormone levels affecting reproduction

Q & A

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for detecting and quantifying this ester in complex matrices. For example, in chloroform extracts of biological samples, GC-MS achieved a detection rate of 94.616% for the compound, with retention indices and fragmentation patterns serving as key identifiers . To optimize separation, use polar capillary columns (e.g., DB-5MS) and a temperature gradient of 50–300°C. Calibration curves prepared with certified reference standards (e.g., 1,000 µg/mL in hexane) are critical for quantification .

Q. How can researchers validate predicted bioactivities (e.g., antitumor, anti-inflammatory) for this compound?

Methodological Answer: Predicted bioactivities (e.g., Pa scores >70% for antitumor or anti-inflammatory effects) should be validated using in vitro assays. For antitumor activity, conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 10–100 µM. For anti-inflammatory validation, measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) . Computational docking studies against protein targets (e.g., NF-κB) can further support mechanistic hypotheses .

Advanced Research Questions

Q. What experimental strategies address co-elution challenges in GC-MS analysis of structurally similar phthalate esters?

Methodological Answer: Co-elution of branched/linear isomers (e.g., 2-ethylhexyl vs. 2-ethyl-6-hydroxyhexyl derivatives) can be resolved using tandem MS (GC-MS/MS) with selective reaction monitoring (SRM). For example, differentiate isomers via unique fragment ions (e.g., m/z 149 for phthalate core vs. hydroxyl-specific ions). Orthogonal techniques like HPLC with UV/Vis detection (λ = 220–280 nm) or nuclear magnetic resonance (NMR) can confirm structural assignments .

Q. How do structural modifications (e.g., hydroxyl vs. alkyl groups) impact the compound’s environmental persistence and toxicity?

Methodological Answer: The hydroxyl group at the 6-position increases hydrophilicity compared to fully alkylated phthalates (e.g., di-2-ethylhexyl phthalate), potentially altering biodegradation rates. Conduct OECD 301F ready biodegradability tests to compare mineralization kinetics. For toxicity, use Daphnia magna acute toxicity assays (EC₅₀) and QSAR models to correlate logP values with bioaccumulation potential. Note that hydroxylation may reduce endocrine disruption risks compared to non-polar analogs .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying Pa scores for antimicrobial activity)?

Methodological Answer: Discrepancies often arise from differences in assay conditions or impurity profiles. Standardize protocols by:

  • Using ≥95% pure compound (verified via HPLC) .
  • Replicating assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
  • Applying cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs. If Pa scores for antimicrobial activity range from 70–85%, validate via time-kill curves and biofilm inhibition assays .

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